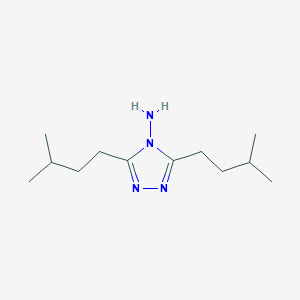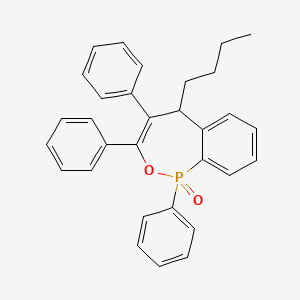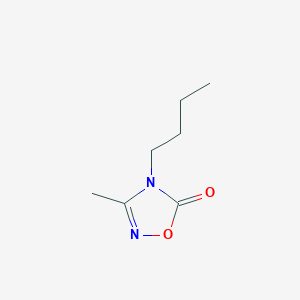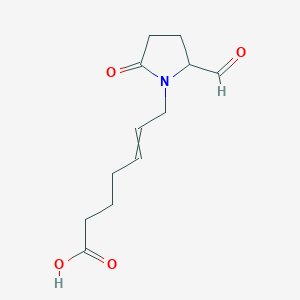
7-(2-Formyl-5-oxopyrrolidin-1-yl)hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Formyl-5-oxopyrrolidin-1-yl)hept-5-enoic acid is a chemical compound with the molecular formula C12H17NO4 It is characterized by the presence of a pyrrolidinone ring, a formyl group, and a heptenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Formyl-5-oxopyrrolidin-1-yl)hept-5-enoic acid typically involves the formation of the pyrrolidinone ring followed by the introduction of the formyl and heptenoic acid groups. One common method involves the reaction of a suitable amine with a γ-lactone to form the pyrrolidinone ring. Subsequent formylation and addition of the heptenoic acid chain complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(2-Formyl-5-oxopyrrolidin-1-yl)hept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The heptenoic acid chain can undergo substitution reactions at the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
Oxidation: Conversion to 7-(2-Carboxy-5-oxopyrrolidin-1-yl)hept-5-enoic acid.
Reduction: Formation of 7-(2-Hydroxymethyl-5-oxopyrrolidin-1-yl)hept-5-enoic acid.
Substitution: Halogenated derivatives of the heptenoic acid chain.
Scientific Research Applications
7-(2-Formyl-5-oxopyrrolidin-1-yl)hept-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-Formyl-5-oxopyrrolidin-1-yl)hept-5-enoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrolidinone ring can interact with various enzymes and receptors. These interactions can modulate biological processes and contribute to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
7-(2-Formyl-5-oxopyrrolidin-1-yl)hept-5-enoic acid: C12H17NO4
7-[2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl]hept-5-enoic acid: C21H35NO4
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. The presence of both a formyl group and a heptenoic acid chain attached to a pyrrolidinone ring distinguishes it from other similar compounds.
Properties
CAS No. |
62401-65-4 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
7-(2-formyl-5-oxopyrrolidin-1-yl)hept-5-enoic acid |
InChI |
InChI=1S/C12H17NO4/c14-9-10-6-7-11(15)13(10)8-4-2-1-3-5-12(16)17/h2,4,9-10H,1,3,5-8H2,(H,16,17) |
InChI Key |
QINAFBUWNUGXLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C=O)CC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14533933.png)
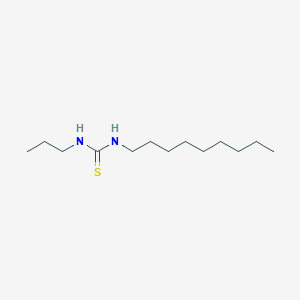
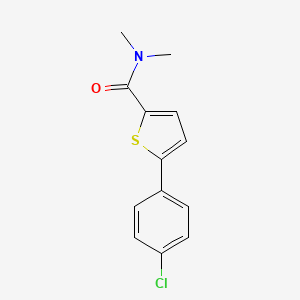
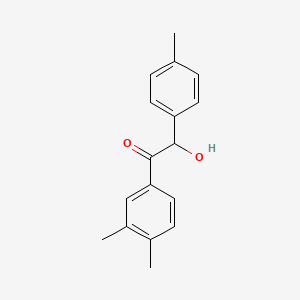
![(1R,2S)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14533953.png)
![4-[(4-Methylbenzene-1-sulfinyl)amino]phenyl propanoate](/img/structure/B14533957.png)
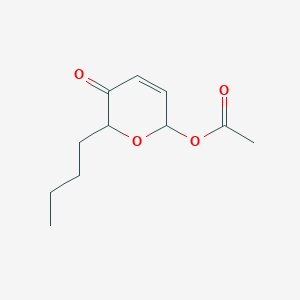

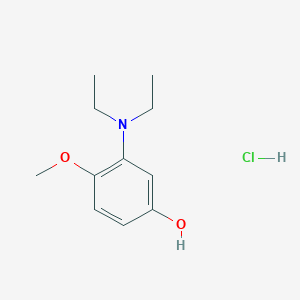
![1-Ethyl-1-[(1-ethylnaphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14533975.png)
![2-[6-(Methanesulfonyl)naphthalen-2-yl]-2-oxoethyl benzoate](/img/structure/B14533982.png)
